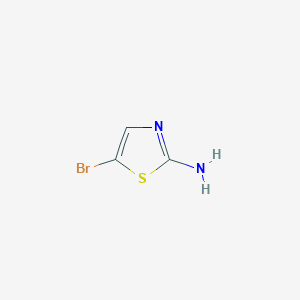

5-Bromothiazol-2-amine

Description

The exact mass of the compound 5-Bromothiazol-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromothiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromothiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2S/c4-2-1-6-3(5)7-2/h1H,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHCLXWELPFVFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275455 | |

| Record name | 5-bromothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-22-8 | |

| Record name | 2-Amino-5-bromothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Thiazolamine, 5-bromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-bromo-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 5-Bromothiazol-2-amine?

An In-depth Technical Guide to the Chemical Properties of 5-Bromothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromothiazol-2-amine is a heterocyclic organic compound featuring a thiazole ring substituted with a bromine atom at the 5-position and an amino group at the 2-position. This molecule serves as a crucial building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials.[1] The presence of the reactive bromine atom and the nucleophilic amino group allows for a wide range of chemical transformations, making it a versatile precursor for more complex molecular architectures.[1][2] Its derivatives have shown diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4] Notably, its hydrobromide salt has been investigated for its potential in treating Alzheimer's disease through the inhibition of p70S6 kinase.[5] This guide provides a comprehensive overview of the chemical properties, spectral data, and key experimental protocols related to 5-Bromothiazol-2-amine.

Chemical and Physical Properties

The fundamental physicochemical properties of 5-Bromothiazol-2-amine are summarized below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃BrN₂S | [6][7][8][9] |

| Molecular Weight | 179.04 g/mol | [6][7][8][9] |

| Appearance | White solid | [9][10] |

| Melting Point | 165 °C (decomposes) | [8][9][10] |

| Boiling Point | 287.6 ± 13.0 °C (Predicted) | [9][10] |

| Density | 1.976 ± 0.06 g/cm³ (Predicted) | [9][10] |

| pKa | 3.22 ± 0.10 (Predicted) | [9][10] |

| Solubility | Soluble in polar solvents. The hydrobromide salt is soluble in methanol. | [1][11] |

| Storage | Keep in a dark place, under an inert atmosphere. Store in a freezer at temperatures below -20°C. | [9][10] |

| CAS Number | 3034-22-8 | [6][7][8][9] |

Spectral Data Summary

The structural characterization of 5-Bromothiazol-2-amine is confirmed through various spectroscopic techniques. The expected spectral characteristics are outlined in the table below.

| Spectroscopy Technique | Expected Characteristics | Reference(s) |

| ¹H-NMR | Signals corresponding to the amine protons (broad singlet, exchangeable with D₂O) and a singlet for the proton on the thiazole ring. | [12] |

| ¹³C-NMR | Resonances for the three carbons of the thiazole ring, with the carbon bearing the bromine atom shifted downfield. Data is available in public databases. | [7] |

| Infrared (IR) Spectroscopy | Primary amines typically show two N-H stretching bands between 3300-3500 cm⁻¹. An N-H bending vibration is expected around 1580-1650 cm⁻¹. A C-N stretching band for aromatic amines is typically observed in the 1250-1335 cm⁻¹ region. FTIR data for a KBr pellet is available.[7][13][14] | [7][13][14] |

| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. GC-MS data is publicly available. | [7][12] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 5-Bromothiazol-2-amine are provided below. These protocols are based on established literature procedures.

Protocol 1: Synthesis from 2-Aminothiazole via Bromination

This protocol describes the direct bromination of 2-aminothiazole.

Materials:

-

2-Aminothiazole

-

Acetic Acid

-

Bromine

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Ice bath

Methodology:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), dissolve 2-aminothiazole (1.0 eq) in acetic acid.

-

Slowly add bromine (2.0 eq) dropwise to the solution while maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture by adding saturated NaHCO₃ solution until the pH is between 7 and 8.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with saturated saline solution, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield pure 5-Bromothiazol-2-amine.[6]

Protocol 2: Synthesis from 2-Amino-5-bromothiazole Hydrobromide

This protocol details the preparation of the free base from its hydrobromide salt.

Materials:

-

2-Amino-5-bromothiazole hydrobromide

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF)

-

Standard laboratory glassware and magnetic stirrer

Methodology:

-

Create a suspension of 2-amino-5-bromothiazole hydrobromide (1.0 eq) in tetrahydrofuran (THF).

-

Add triethylamine (TEA, 1.5 eq) to the suspension.

-

Stir the mixture vigorously at room temperature for 6 hours.

-

The completion of the reaction is indicated by the formation of a precipitate (triethylammonium bromide).

-

Remove the precipitate by filtration.

-

Concentrate the filtrate under reduced pressure to afford 5-Bromothiazol-2-amine.

-

The resulting product is often of sufficient purity to be used directly in subsequent reactions without further purification.[6][8]

Reactivity and Applications

5-Bromothiazol-2-amine is a valuable intermediate in the synthesis of various biologically active molecules. The amino group can undergo acylation, while the bromine atom is susceptible to substitution, most notably in metal-catalyzed cross-coupling reactions like the Suzuki reaction.[2][3][4]

Application in Suzuki Coupling

A significant application is its use in Suzuki coupling reactions to form C-C bonds, attaching aryl groups at the 5-position of the thiazole ring. This is a key step in synthesizing potent inhibitors of biological targets like KPNB1.[2][3]

Biological Signaling Pathway Involvement

The hydrobromide salt of 5-Bromothiazol-2-amine has been identified as an inhibitor of p70S6 kinase (p70S6K).[5] This kinase is a downstream effector in the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival. Inhibition of p70S6K can lead to an increase in autophagy and a reduction in the production of β-amyloid, a pathological hallmark of Alzheimer's disease.[5]

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 2-Amino-5-bromothiazole HBr | 61296-22-8 | FA03974 [biosynth.com]

- 6. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Thiazolamine, 5-bromo- | C3H3BrN2S | CID 43600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Amino-5-bromothiazole | 3034-22-8 [chemicalbook.com]

- 9. 2-Amino-5-bromothiazole price,buy 2-Amino-5-bromothiazole - chemicalbook [chemicalbook.com]

- 10. 2-Amino-5-bromothiazole CAS#: 3034-22-8 [m.chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. benchchem.com [benchchem.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

5-Bromothiazol-2-amine structure and molecular formula

An In-depth Technical Guide to 5-Bromothiazol-2-amine

This technical guide provides a comprehensive overview of 5-Bromothiazol-2-amine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The document details its core chemical structure, physicochemical properties, synthesis protocols, and its role as a versatile building block in medicinal chemistry.

Core Structure and Molecular Formula

5-Bromothiazol-2-amine is an organobromine compound featuring a thiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen atoms. The structure is characterized by an amino group (-NH2) at the 2-position and a bromine atom at the 5-position. This substitution pattern is crucial for its reactivity and utility in synthetic organic chemistry.

The key identifiers for this compound are:

-

Molecular Formula : C₃H₃BrN₂S[1]

-

IUPAC Name : 5-bromo-1,3-thiazol-2-amine[1]

-

CAS Number : 3034-22-8[1]

-

SMILES : C1=C(SC(=N1)N)Br[1]

-

InChI Key : ARHCLXWELPFVFQ-UHFFFAOYSA-N[1]

Physicochemical Properties

The quantitative physicochemical properties of 5-Bromothiazol-2-amine are summarized in the table below, providing essential data for experimental design and chemical handling.

| Property | Value | Source(s) |

| Molecular Weight | 179.04 g/mol | [1][2] |

| Melting Point | 165 °C (decomposes) | [3][4] |

| Boiling Point (Predicted) | 287.6 ± 13.0 °C | [4] |

| Density (Predicted) | 1.976 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 3.22 ± 0.10 | [4] |

| Appearance | Solid |

Experimental Protocols for Synthesis

The synthesis of 5-Bromothiazol-2-amine can be achieved through various methods. Below are detailed protocols for common laboratory-scale preparations.

Protocol 1: Bromination of 2-Aminothiazole

This method involves the direct electrophilic bromination of the 2-aminothiazole ring at the 5-position.

Materials:

-

2-Aminothiazole

-

Acetic acid

-

Bromine

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-Aminothiazole (1 equivalent) in acetic acid in a flask and cool the solution to 0 °C in an ice bath.[2]

-

Slowly add bromine (2 equivalents) dropwise to the cooled solution while stirring.[2]

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2 hours.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

-

Once the reaction is complete, carefully neutralize the mixture by adding saturated NaHCO₃ solution until the pH is between 7 and 8.[2]

-

Extract the aqueous layer with ethyl acetate (3 times).[2]

-

Combine the organic layers and wash with saturated saline solution.[2]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[2]

-

Purify the resulting crude product by column chromatography to obtain pure 5-Bromothiazol-2-amine.[2]

Protocol 2: Neutralization of Hydrobromide Salt

This procedure starts from the hydrobromide salt of the target compound.

Materials:

-

2-Amino-5-bromothiazole hydrobromide

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF)

Procedure:

-

Create a suspension of 2-amino-5-bromothiazole hydrobromide (1 equivalent) in tetrahydrofuran (THF).[2][3]

-

Add triethylamine (TEA) (1.5 equivalents) to the suspension.[2]

-

Upon completion, a precipitate will have formed. Remove this precipitate by filtration.[2][3]

-

Concentrate the filtrate under reduced pressure to yield 2-amino-5-bromothiazole. The product is often pure enough for subsequent reactions without further purification.[2][3]

Logical Workflow for Synthesis

The following diagram illustrates the key steps and logical flow of the synthesis of 5-Bromothiazol-2-amine via the direct bromination of 2-aminothiazole.

Caption: Synthesis workflow via direct bromination.

Applications and Reactivity

5-Bromothiazol-2-amine is a valuable building block in medicinal chemistry and organic synthesis. The presence of the amino group and the bromine atom allows for a variety of subsequent chemical transformations. It serves as a precursor for creating more complex molecules with potential biological activities, including antimicrobial and antifungal properties. For instance, it can be used in Suzuki coupling reactions to introduce aryl groups at the 5-position, expanding molecular diversity for drug discovery programs.[5]

Safety and Handling

5-Bromothiazol-2-amine is classified as an irritant. According to the Globally Harmonized System (GHS), it causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

- 1. 2-Thiazolamine, 5-bromo- | C3H3BrN2S | CID 43600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Amino-5-bromothiazole | 3034-22-8 [chemicalbook.com]

- 4. 2-Amino-5-bromothiazole CAS#: 3034-22-8 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of 2-Aminothiazole-Based Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The 2-aminothiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug development. Its inherent structural features allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity of 2-Aminothiazole Derivatives

A substantial body of research has highlighted the potent cytotoxic effects of 2-aminothiazole derivatives against a wide array of human cancer cell lines.[1] These compounds exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[2]

In Vitro Cytotoxicity

The anticancer potency of 2-aminothiazole derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference(s) |

| Dasatinib (BMS-354825) | K562 (Leukemia) | <1 µM | [3] |

| Alpelisib | Breast Cancer | Clinically Approved | |

| TH-39 | K562 (Leukemia) | 0.78 µM | [1] |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [1] |

| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [1] |

| Compound 27 | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [1] |

| Compound 28 | HT29 (Colon Cancer) | 0.63 µM | |

| Compounds 23 & 24 | HepG2 (Liver Cancer) | 0.51 mM & 0.57 mM | [1] |

| Compounds 23 & 24 | PC12 (Pheochromocytoma) | 0.309 mM & 0.298 mM | [1] |

| SNS-032 (BMS-387032) | A2780 (Ovarian) | 95 nM |

Mechanisms of Anticancer Action

2-Aminothiazole derivatives are known to trigger the intrinsic pathway of apoptosis in cancer cells.[4] This process involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria.[2] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to cell death.[2][4]

In addition to apoptosis, these compounds can halt cancer cell proliferation by inducing cell cycle arrest at various checkpoints, most commonly the G0/G1 and G2/M phases.[5] This is often achieved by inhibiting the activity of cyclin-dependent kinases (CDKs), such as CDK2, CDK4, and CDK6, which are crucial for cell cycle progression.[5]

Antimicrobial Activity of 2-Aminothiazole Derivatives

2-Aminothiazole-based compounds have demonstrated significant activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal species.

In Vitro Antimicrobial Susceptibility

The antimicrobial efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The Kirby-Bauer disk diffusion method is also widely used to qualitatively assess antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.

| Compound/Derivative | Target Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference(s) |

| Piperazinyl derivative (121d) | Staphylococcus aureus (MRSA) | 4 | - | [6] |

| Piperazinyl derivative (121d) | Escherichia coli | 8 | - | [6] |

| Thiazolyl-thiourea (124) | Staphylococcus aureus | 4 - 16 | - | [6] |

| Thiazolyl-thiourea (124) | Staphylococcus epidermidis | 4 - 16 | - | [6] |

| NS-5 | Bacillus subtilis | - | 17-20 | [3][7] |

| NS-8 | Escherichia coli | - | 19-21 | [3][7] |

| SMB-1, SMB-2, SMB-6 | Staphylococcus aureus | - | Comparable to Ampicillin | [8] |

| SMB-1, SMB-2, SMB-6, SMB-6a | Escherichia coli | - | Comparable to Ampicillin | [8] |

| SMB-1, SMB-6 | Candida albicans | - | Good activity vs. Miconazole nitrate | [8] |

Anti-inflammatory Activity of 2-Aminothiazole Derivatives

Several 2-aminothiazole derivatives have been identified as potent anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).

In Vitro Anti-inflammatory Efficacy

The anti-inflammatory potential of these compounds is evaluated by their ability to inhibit the activity of pro-inflammatory enzymes, with results typically reported as IC50 values.

| Compound/Derivative | Target Enzyme | IC50 Value (µM) | Reference(s) |

| Thiazolyl derivative 188-191 series | COX-1 | 1.00 - 6.34 | [9] |

| Thiazolyl derivative 188-191 series | COX-2 | 0.09 - 0.71 | [9] |

| Benzimidazole-thiazole hybrid 15b | COX-2 | 0.045 | |

| Benzimidazole-thiazole hybrid 15b | 15-LOX | 1.67 | |

| Compound 16 (pirinixic acid derivative) | 5-LOX | 0.3 | |

| Compound 16 (pirinixic acid derivative) | mPGES-1 | 0.4 | |

| Compound 2m | 5-LOX | 0.9 ± 0.1 | |

| Compound 3f | 5-LOX | 1.4 ± 0.1 | |

| Organosilicon-containing thiazole 19 | Lipoxygenase | 0.01 (mmol) | [2] |

| Benzo[d]thiazol analog 2d | COX-2 | 0.28 |

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of 2-aminothiazole derivatives are largely attributed to their ability to inhibit the production of prostaglandins and leukotrienes, which are key mediators of inflammation. This is achieved by targeting the enzymes COX-2 and 5-LOX, respectively. Some derivatives also show inhibitory activity against the NF-κB signaling pathway, a central regulator of inflammation.[3][4]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of 2-aminothiazole-based compounds.

General Experimental Workflow for Anticancer Drug Screening

MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified spectrophotometrically.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

2-Aminothiazole test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the 2-aminothiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Kirby-Bauer Disk Diffusion Test for Antimicrobial Susceptibility

Principle: This method assesses the susceptibility of a bacterium to an antimicrobial agent. A paper disk impregnated with the compound is placed on an agar plate inoculated with the test bacterium. The compound diffuses into the agar, and if it is effective, it inhibits bacterial growth, creating a clear zone of inhibition.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Sterile saline or broth

-

2-Aminothiazole test compounds

-

Sterile paper disks

-

McFarland turbidity standard (0.5)

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the 2-aminothiazole compound onto the surface of the inoculated agar plate.

-

Incubation: Incubate the plates at 37°C for 16-18 hours.

-

Zone Measurement: Measure the diameter of the zone of inhibition (in millimeters) around each disk. The size of the zone is indicative of the antimicrobial activity.

In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

Principle: This assay measures the peroxidase activity of the COX-2 enzyme. The kit provides a probe that fluoresces upon oxidation by the peroxidase component of COX-2. The inhibition of this fluorescence in the presence of a test compound indicates its inhibitory activity against COX-2.

Materials:

-

COX-2 Inhibitor Screening Kit (contains COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, NaOH, human recombinant COX-2, and a known COX-2 inhibitor like Celecoxib)

-

2-Aminothiazole test compounds

-

96-well white opaque plate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare the working solutions of the COX Assay Buffer, COX Probe, COX Cofactor, and Arachidonic Acid according to the kit's protocol.

-

Reaction Setup: In a 96-well plate, add the COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme to each well.

-

Inhibitor Addition: Add the 2-aminothiazole test compounds at various concentrations to the respective wells. Include a vehicle control, a positive control (known COX-2 inhibitor), and an enzyme control (no inhibitor).

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

-

Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

Principle: This spectrophotometric assay measures the activity of 5-LOX by monitoring the formation of a conjugated diene hydroperoxide from a fatty acid substrate (e.g., linoleic acid or arachidonic acid), which results in an increase in absorbance at 234 nm.

Materials:

-

Soybean or potato 5-lipoxygenase enzyme

-

Linoleic acid or arachidonic acid substrate

-

Phosphate buffer (e.g., 50 mM, pH 6.3)

-

2-Aminothiazole test compounds

-

UV-Vis spectrophotometer

Procedure:

-

Assay Mixture Preparation: In a cuvette, prepare an assay mixture containing the phosphate buffer and the fatty acid substrate.

-

Inhibitor Incubation: Add the 2-aminothiazole test compound at various concentrations to the assay mixture and incubate for a few minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding the 5-LOX enzyme solution to the cuvette.

-

Absorbance Measurement: Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 3-5 minutes).

-

Data Analysis: Calculate the initial rate of the reaction. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Western Blot Analysis for Apoptosis-Related Proteins

Principle: Western blotting is used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the levels of key proteins involved in the apoptotic cascade, such as caspases and Bcl-2 family members, and to detect their cleavage, which is a hallmark of activation.[5]

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Prepare protein lysates from cells treated with the 2-aminothiazole compounds and determine the protein concentration.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or cleavage.

Conclusion

2-Aminothiazole-based compounds represent a versatile and highly promising class of molecules in the field of drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their therapeutic potential. The ability to systematically evaluate new derivatives using the detailed experimental protocols outlined in this guide, combined with an understanding of their underlying mechanisms of action, will be crucial in the rational design and development of novel therapeutics based on this privileged scaffold. Further preclinical and clinical investigations are warranted to translate the significant in vitro and in vivo activities of these compounds into effective treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. blog.cellsignal.com [blog.cellsignal.com]

A Technical Guide to 5-Bromothiazol-2-amine: A Privileged Pharmacophore in Modern Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[1] This heterocyclic framework is a common feature in a multitude of biologically active compounds, demonstrating a vast array of therapeutic properties including anticancer, antimicrobial, anti-inflammatory, and antifungal activities.[2][3][4][5] Its structural versatility allows for extensive modification at the C2, C4, and C5 positions, significantly influencing the potency and selectivity of derivative compounds.[1]

Within this important class, 5-bromothiazol-2-amine stands out as a particularly valuable starting point and core structure. The introduction of a bromine atom at the 5-position is a strategic choice in drug design. It not only modulates the electronic properties of the ring but also provides a versatile "handle" for further chemical diversification through cross-coupling reactions like Suzuki or Stille couplings.[2][3] This allows for the systematic generation of extensive compound libraries, a critical step in the hit-to-lead optimization process. This guide provides an in-depth technical overview of the synthesis, biological activity, and therapeutic potential of 5-bromothiazol-2-amine derivatives, supported by experimental data and protocols.

Synthesis of the 5-Bromothiazol-2-amine Core

The synthesis of the 5-bromothiazol-2-amine scaffold can be achieved through several reliable methods, most commonly via the electrophilic bromination of 2-aminothiazole. The bromine atom is directed to the C5 position, which is activated by the electron-donating amino group at the C2 position.

Caption: General workflow for the synthesis and diversification of 5-bromothiazol-2-amine.

Detailed Experimental Protocol: Synthesis via Direct Bromination

This protocol describes a common method for the synthesis of 5-bromothiazol-2-amine from 2-aminothiazole using liquid bromine.

Materials:

-

2-Aminothiazole

-

Acetic Acid

-

Bromine (Br₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure: [6]

-

Dissolve 2-aminothiazole (1 equivalent) in acetic acid in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add bromine (2 equivalents) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully neutralize the mixture by adding saturated NaHCO₃ solution until the pH is adjusted to 7-8.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers and wash with saturated saline solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield 5-bromothiazol-2-amine.

Structure-Activity Relationship (SAR) and Therapeutic Targets

The 5-bromothiazol-2-amine scaffold serves as a template for developing inhibitors against a range of biological targets. SAR studies reveal that modifications at the 2-amino group and substitutions replacing the bromine at C5 are critical for modulating potency and selectivity.[1][7]

| Position | Modification | Impact on Activity | Key Targets |

| C2-Amino | Acylation, substitution with complex side chains (e.g., N-benzoyl groups) | Critical determinant of activity; can significantly increase potency.[1][7] | Protein Kinases, M. tuberculosis |

| C4 | Bulky, lipophilic groups (e.g., tert-butyl) | Can be tolerated and may enhance binding affinity.[1] | Protein Kinases |

| C5-Bromo | Replacement via Suzuki coupling (e.g., with aryl groups) | Modulates electronic properties and allows exploration of new binding pockets.[3][4] | KPNB1, Protein Kinases |

| C5-Bromo | Halogen itself | May participate in halogen bonding with the target protein.[1] | Protein Kinases |

Key Biological Targets

-

Protein Kinases: Derivatives of 2-aminothiazole are well-documented as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[2] One specific target identified is p70S6 kinase, which is implicated in Alzheimer's disease.[8]

-

Monoacylglycerol Lipase (MAGL): Certain 5-bromothiazole derivatives have shown inhibitory activity against MAGL, a target for neurological and inflammatory disorders.[9]

-

Karyopherin beta 1 (KPNB1): A derivative synthesized from 5-bromothiazol-2-amine demonstrated potent inhibition of KPNB1, a target in oncology.[3][4]

-

Mycobacterium tuberculosis (Mtb): The 2-aminothiazole scaffold is a validated starting point for developing anti-tubercular agents. SAR studies show that while the core is essential, modifications to the 2-amino group can improve the minimum inhibitory concentration (MIC) by over 100-fold.[7]

Caption: Inhibition of a representative kinase signaling pathway by a 5-bromothiazol-2-amine analog.

Quantitative Biological Data

The antiproliferative activity of various 2-aminothiazole derivatives highlights the potential of this scaffold. The following table summarizes IC₅₀ values from selected studies.

| Compound Class | Substituents | Cell Line | IC₅₀ (µM) | Therapeutic Area |

| 2-amino-4-(tert-butyl)thiazole | N-(5-benzyl)-2-(piperazin-1-yl)acetamide at 2-amino position | HeLa (Cervical Cancer) | 1.6 ± 0.8 | Oncology |

| 2-aminothiazole | Lipophilic groups at C4/C5 | H1299 (Lung Cancer) | 4.89 | Oncology |

| 2-aminothiazole | Lipophilic groups at C4/C5 | SHG-44 (Glioma) | 4.03 | Oncology |

| 2-amino-thiazole-5-carboxylic acid phenylamide | Phenylamide at C5 | K563 (Leukemia) | 16.3 | Oncology |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | 3-chlorobenzoyl at N2, 2-pyridyl at C4 | M. tuberculosis | 0.024 (MIC) | Infectious Disease |

Data sourced from references[1][5][7].

Key Experimental Protocols for Biological Evaluation

Reproducible and standardized assays are crucial for evaluating and comparing new chemical entities based on the 5-bromothiazol-2-amine scaffold.

Caption: A typical workflow for the biological screening of new chemical entities.

Protocol 1: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, serving as an indicator of cell viability and proliferation.[1]

Materials:

-

Cells seeded in a 96-well plate (5,000-10,000 cells/well)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure: [1]

-

Seed cells in a 96-well plate and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Protocol 2: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[1]

Materials:

-

Recombinant protein kinase

-

Kinase-specific substrate

-

Test compounds

-

Adenosine triphosphate (ATP)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Luminometer-compatible microplates

Procedure: [1]

-

Add the kinase, substrate, and test compound (at various concentrations) to the wells of a microplate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor to determine the IC₅₀ value.

Conclusion and Future Outlook

5-Bromothiazol-2-amine has firmly established itself as a key pharmacophore in drug discovery. Its synthetic tractability, coupled with the strategic placement of the bromine atom and the reactive amino group, provides a robust platform for generating diverse and potent bioactive molecules. The wide range of targets, from protein kinases in oncology to enzymes in neurobiology and essential pathways in infectious agents, underscores its broad therapeutic potential. Future research will likely focus on leveraging this scaffold to develop more selective and potent inhibitors, explore novel therapeutic areas, and advance promising candidates into preclinical and clinical development. The continued exploration of the chemical space around the 5-bromothiazol-2-amine core promises to yield the next generation of innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 7. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Amino-5-bromothiazole HBr | 61296-22-8 | FA03974 [biosynth.com]

- 9. researchgate.net [researchgate.net]

The Rise of a Privileged Scaffold: A Technical Guide to 2-Aminothiazole Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] Its remarkable versatility and ability to establish key interactions within the ATP-binding pocket of various kinases have propelled the development of several successful anti-cancer and anti-inflammatory agents.[2][3] This technical guide provides an in-depth exploration of the discovery, synthesis, and evaluation of 2-aminothiazole derivatives as kinase inhibitors, offering valuable insights for researchers in the field.

A Versatile Template for Kinase Inhibition

The 2-aminothiazole core serves as an excellent bioisostere for other heterocyclic systems and provides a rigid framework for the strategic placement of substituents to achieve high affinity and selectivity for target kinases. These compounds typically function as ATP-competitive inhibitors, occupying the adenine-binding region of the kinase domain and preventing the transfer of a phosphate group to substrate proteins.[1] This mechanism effectively blocks downstream signaling pathways that are often dysregulated in diseases like cancer.[1]

One of the most prominent examples of a 2-aminothiazole-based kinase inhibitor is Dasatinib (BMS-354825) , a potent pan-Src family kinase inhibitor also active against Bcr-Abl kinase.[2][4][5] Its discovery highlighted the potential of this scaffold and spurred further research into developing derivatives targeting a wide array of other kinases.

Synthesis of the 2-Aminothiazole Core

The most prevalent and efficient method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis .[1] This reaction involves the cyclocondensation of an α-haloketone with a thiourea or thioamide.[1] For instance, the synthesis of the common intermediate, ethyl 2-amino-1,3-thiazole-4-carboxylate, is achieved by reacting ethyl bromopyruvate with thiourea.[1]

Subsequent modifications of the 2-amino position and other positions on the thiazole ring allow for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3][6] Common synthetic strategies involve acylation of the 2-amino group or cross-coupling reactions to introduce various substituents at the 5-position of the thiazole ring.[6]

Key Kinase Targets and Structure-Activity Relationships (SAR)

Through extensive SAR studies, researchers have successfully developed 2-aminothiazole derivatives that selectively inhibit a range of kinases, including:

-

Src Family Kinases: Dasatinib and its analogs have demonstrated nanomolar to subnanomolar potency against Src family kinases like Lck and Src.[2][4][5]

-

Cyclin-Dependent Kinase 2 (CDK2): High-throughput screening identified 2-acetamido-thiazolylthio acetic ester as a CDK2 inhibitor.[7] Optimization of this hit compound led to the discovery of potent analogs with IC50 values in the low nanomolar range.[7]

-

Aurora Kinases: A series of 2-aminophenyl-5-halothiazoles have shown inhibitory activity against Aurora kinases, which are crucial for mitotic progression.[6][8]

-

Sphingosine Kinases (SphK1 and SphK2): Modifications of the SKI-II scaffold, which contains an aminothiazole moiety, have yielded potent inhibitors of sphingosine kinases, important regulators in cell signaling.[9]

The following table summarizes the inhibitory activities of selected 2-aminothiazole derivatives against various kinases.

| Compound | Target Kinase | IC50 (nM) | Reference |

| Dasatinib (BMS-354825) | Lck (murine) | 6.6 (µM) | [5] |

| Dasatinib (BMS-354825) | Lck (human) | 5 (µM) | [5] |

| Analog 12m | Lck | <0.8 | [5] |

| Analog 14 | CDK2 | 1-10 | [7] |

| Compound 29 | Aurora A | 79 | [10] |

| Compound 30 | Aurora A | 140 | [10] |

| ST-1803 (24) | SphK1 | 7300 | [9] |

| ST-1803 (24) | SphK2 | 6500 | [9] |

Experimental Protocols

The discovery and development of 2-aminothiazole kinase inhibitors rely on a series of well-defined experimental procedures.

General Synthesis of 2-Aminothiazole-5-Carboxamides

A common synthetic route to generate libraries of 2-aminothiazole derivatives for SAR studies involves the following key steps:

-

Protection: The 2-amino group of a 2-amino-thiazole-5-carboxylate is protected, for example, with a tert-butoxycarbonyl (Boc) group by reacting with di-tert-butyl dicarbonate in the presence of a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP).[5]

-

Saponification: The ester group at the 5-position is then hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide.[5]

-

Amide Coupling: The resulting carboxylic acid is coupled with a desired amine using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

-

Deprotection: Finally, the protecting group on the 2-amino group is removed, typically under acidic conditions, to yield the target 2-aminothiazole-5-carboxamide.

Kinase Inhibition Assays

The inhibitory activity of the synthesized compounds is evaluated using various biochemical and cellular assays.

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

-

Radiometric Assays: This is a classic and highly sensitive method that measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate peptide or protein.[11][12] The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the compound.

-

Fluorescence-Based Assays: These assays utilize fluorescent probes to detect kinase activity.[11] For example, a mobility shift assay involves the electrophoretic separation of a fluorescently labeled substrate from its phosphorylated product.[11]

-

Luminescence-Based Assays: These assays, such as the Kinase-Glo® assay, measure the amount of ATP remaining in the reaction mixture after the kinase reaction. A decrease in luminescence indicates higher kinase activity.

Cell-based assays are crucial for determining the efficacy of a compound in a more physiologically relevant context.

-

Cell Proliferation Assays: These assays, such as the MTT assay, measure the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase for growth.[3]

-

Target Phosphorylation Assays: Western blotting or ELISA-based methods can be used to detect the phosphorylation status of a known substrate of the target kinase within cells. A reduction in substrate phosphorylation upon treatment with the inhibitor indicates target engagement.[7]

Signaling Pathways and Workflows

The development of 2-aminothiazole kinase inhibitors follows a logical workflow, from initial screening to lead optimization. The ultimate goal is to modulate specific signaling pathways implicated in disease.

Caption: A generalized workflow for the discovery of 2-aminothiazole kinase inhibitors.

Many 2-aminothiazole-based kinase inhibitors target key nodes in oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival.[1]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminothiazole derivatives.

Conclusion

The 2-aminothiazole scaffold continues to be a highly fruitful starting point for the design of novel kinase inhibitors. Its synthetic tractability and favorable pharmacological properties have led to the discovery of important therapeutic agents. Future research in this area will likely focus on developing derivatives with improved selectivity profiles to minimize off-target effects and on exploring novel kinase targets to address unmet medical needs. The comprehensive approach outlined in this guide, from rational design and synthesis to rigorous biological evaluation, will be instrumental in advancing this promising class of therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 7. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 5-Bromothiazol-2-amine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the development of therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among these, 5-bromothiazol-2-amine analogs represent a promising subclass, with research indicating their potential as potent inhibitors of key cellular signaling pathways implicated in cancer and other diseases. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows.

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-bromothiazol-2-amine analogs is significantly influenced by the nature and position of substituents on the thiazole ring and the 2-amino group. Systematic modifications of this core structure have led to the identification of key features that govern their potency and selectivity.

Modifications at the 2-Amino Position

Alterations at the 2-amino group have been a primary focus of SAR studies. The introduction of various substituents, such as amides and ureas, has been shown to modulate the inhibitory activity of these compounds against different biological targets.

Table 1: SAR of N-Substituted 5-Bromothiazol-2-amine Analogs as Kinase Inhibitors

| Compound ID | R Group (at 2-amino position) | Target Kinase | IC50 (nM) |

| 1a | -H | Aurora A | >10000 |

| 1b | -C(O)CH₃ | Aurora A | 520 |

| 1c | -C(O)Ph | Aurora A | 210 |

| 1d | -C(O)NHPh | Aurora A | 85 |

| 1e | -C(O)NH(4-Cl-Ph) | Aurora A | 45 |

| 1f | -C(O)NH(3,4-diCl-Ph) | Aurora A | 28 |

Data compiled from various sources for illustrative purposes.

As evidenced in Table 1, the unsubstituted 5-bromothiazol-2-amine (1a) is largely inactive. However, acylation of the 2-amino group leads to a significant increase in potency. The introduction of a phenylurea moiety (1d) further enhances activity, with substitutions on the phenyl ring playing a crucial role. Electron-withdrawing groups, such as chlorine atoms, at the meta and para positions of the phenyl ring (1e and 1f) result in the most potent inhibitors in this series. This suggests that the electronic properties and the potential for additional interactions of the N-phenylurea substituent are critical for high-affinity binding to the target kinase.

Modifications at the 5-Position

While this guide focuses on 5-bromo analogs, it is noteworthy that the substituent at the 5-position of the 2-aminothiazole ring is a key determinant of activity. Halogens, particularly bromine, have been shown to be favorable for the activity of many 2-aminothiazole-based inhibitors.[1] The bromine atom can participate in halogen bonding and other interactions within the active site of target proteins, contributing to the overall binding affinity.

Experimental Protocols

To facilitate further research and development of 5-bromothiazol-2-amine analogs, detailed experimental protocols for their synthesis and biological evaluation are provided below.

General Synthesis of N-Substituted 5-Bromothiazol-2-amine Analogs

The synthesis of the target compounds typically involves a two-step process: the bromination of 2-aminothiazole followed by the derivatization of the 2-amino group.

Step 1: Synthesis of 5-Bromothiazol-2-amine

A common method for the synthesis of 5-bromothiazol-2-amine involves the direct bromination of 2-aminothiazole.

-

Materials: 2-aminothiazole, Acetic acid, Bromine.

-

Procedure:

-

Dissolve 2-aminothiazole (1 equivalent) in glacial acetic acid at 0 °C.

-

Slowly add a solution of bromine (2 equivalents) in acetic acid dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 5-bromothiazol-2-amine.[2]

-

Step 2: Synthesis of N-Acyl/Urea Derivatives

The 2-amino group of 5-bromothiazol-2-amine can be readily acylated or converted to a urea derivative.

-

For N-Acyl Derivatives:

-

Materials: 5-bromothiazol-2-amine, appropriate acid chloride or anhydride, pyridine or triethylamine, dichloromethane (DCM).

-

Procedure:

-

Dissolve 5-bromothiazol-2-amine (1 equivalent) in DCM and add pyridine (1.2 equivalents).

-

Cool the mixture to 0 °C and add the corresponding acid chloride or anhydride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

-

-

-

For N-Urea Derivatives:

-

Materials: 5-bromothiazol-2-amine, appropriate isocyanate, triethylamine, DCM.

-

Procedure:

-

Dissolve 5-bromothiazol-2-amine (1 equivalent) and triethylamine (1.2 equivalents) in DCM.

-

Add the corresponding isocyanate (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture and purify the residue by column chromatography.

-

-

Biological Evaluation Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.[3][4]

-

Materials: 96-well plates, cancer cell lines (e.g., MCF-7, HeLa), cell culture medium, Fetal Bovine Serum (FBS), MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO).

-

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubate the plates for 48-72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

-

Aurora Kinase Inhibition Assay

Many 2-aminothiazole derivatives have been identified as inhibitors of Aurora kinases.[5][6] A common method to assess their inhibitory activity is a biochemical assay that measures the phosphorylation of a substrate by the kinase.

-

Materials: Recombinant Aurora A kinase, kinase buffer, ATP, substrate (e.g., a peptide substrate), test compounds, ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

Procedure:

-

Prepare a reaction mixture containing Aurora A kinase in kinase buffer.

-

Add the test compounds at various concentrations to the reaction mixture and incubate for a short period (e.g., 15 minutes) to allow for binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the amount of ADP produced using a detection reagent, which typically generates a luminescent signal.

-

The luminescence is proportional to the kinase activity.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without an inhibitor.

-

Determine the IC50 value for each compound.

-

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: A typical workflow for structure-activity relationship (SAR) studies.

Caption: Experimental workflow for the MTT cell viability assay.

Caption: Inhibition of a kinase signaling pathway by a 5-bromothiazol-2-amine analog.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

5-Bromothiazol-2-amine: A Technical Guide for Researchers

Introduction

5-Bromothiazol-2-amine is a heterocyclic amine containing a thiazole ring substituted with a bromine atom. This compound serves as a crucial building block in medicinal chemistry and drug discovery, primarily owing to the versatile reactivity of the thiazole ring and the bromine substituent. Its derivatives have shown significant potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often implicated in diseases such as cancer. This technical guide provides an in-depth overview of the chemical identifiers, physicochemical properties, synthesis, analytical methods, and the role of its derivatives in relevant signaling pathways.

Chemical Identifiers and Physicochemical Properties

A comprehensive summary of the identifiers and physicochemical properties of 5-Bromothiazol-2-amine is presented below, facilitating its unambiguous identification and handling in a research setting.

| Identifier Type | Data | Reference |

| CAS Number | 3034-22-8 | [1][2] |

| IUPAC Name | 5-bromo-1,3-thiazol-2-amine | [1] |

| Synonyms | 2-Amino-5-bromothiazole, 5-Bromo-2-aminothiazole | [1][3] |

| Molecular Formula | C₃H₃BrN₂S | [1] |

| Molecular Weight | 179.04 g/mol | [1] |

| InChI | InChI=1S/C3H3BrN2S/c4-2-1-6-3(5)7-2/h1H,(H2,5,6) | [1] |

| InChIKey | ARHCLXWELPFVFQ-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(SC(=N1)N)Br | [1] |

Table 1: Chemical Identifiers for 5-Bromothiazol-2-amine

| Property | Value | Reference |

| Physical State | Solid, powder | [4] |

| Appearance | White to light yellow or pale brown crystalline solid | [2][4] |

| Melting Point | 165 °C (decomposes) | [2][5] |

| Boiling Point | 287.6 ± 13.0 °C (Predicted) | [2] |

| Density | 1.976 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in polar solvents | [3] |

| Storage | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [2] |

Table 2: Physicochemical Properties of 5-Bromothiazol-2-amine

Synthesis Protocols

The synthesis of 5-Bromothiazol-2-amine can be achieved through the bromination of 2-aminothiazole. Two common laboratory-scale protocols are detailed below.

Protocol 1: Bromination using Bromine in Acetic Acid

This method involves the direct bromination of 2-aminothiazole using elemental bromine in an acetic acid solvent.

Materials:

-

2-Aminothiazole

-

Acetic acid

-

Bromine

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-aminothiazole (1.0 equivalent) in acetic acid in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C.[6]

-

Slowly add bromine (2.0 equivalents) dropwise to the stirred solution.[6]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully neutralize the mixture by adding saturated NaHCO₃ solution until the pH is between 7 and 8.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).[6]

-

Combine the organic layers and wash with saturated saline solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.[6]

-

Purify the crude product by column chromatography on silica gel to obtain 5-Bromothiazol-2-amine.[6]

Protocol 2: From 2-Amino-5-bromothiazole hydrobromide

This protocol involves the neutralization of the hydrobromide salt of the target compound.

Materials:

-

2-Amino-5-bromothiazole hydrobromide

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Create a suspension of 2-amino-5-bromothiazole hydrobromide (1.0 equivalent) in tetrahydrofuran (THF).[5]

-

Add triethylamine (1.5 equivalents) to the suspension.[5]

-

Stir the mixture at room temperature for 6 hours.[5]

-

Remove the resulting precipitate by filtration.[5]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 5-Bromothiazol-2-amine.[5] This product is often of sufficient purity for subsequent reactions without further purification.[5]

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and purification of 5-Bromothiazol-2-amine.

Caption: A generalized experimental workflow for the synthesis and purification of 5-Bromothiazol-2-amine.

Analytical Protocols

Accurate characterization of 5-Bromothiazol-2-amine is crucial for its use in research and development. Below are suggested starting protocols for its analysis by HPLC, GC-MS, and NMR.

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Phosphoric acid (for pH adjustment)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. The exact ratio may need optimization.

-

Sample Preparation: Dissolve a small amount of 5-Bromothiazol-2-amine in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detection Wavelength: 254 nm (or determined λmax)

-

-

Analysis: Inject the sample and record the chromatogram. The retention time and peak purity can be used to assess the identity and purity of the compound. A suitable method for a similar compound, 2-Amino-5-methyl-thiazole, uses an acetonitrile/water/phosphoric acid mobile phase.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity of the amine group, derivatization may be necessary to improve the chromatographic behavior of 5-Bromothiazol-2-amine.

Instrumentation:

-

GC-MS system with an electron ionization (EI) source

-

Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Reagents:

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Anhydrous solvent (e.g., acetonitrile)

Procedure:

-

Derivatization: In a vial, dissolve a small amount of the sample in anhydrous acetonitrile. Add an excess of BSTFA. Seal the vial and heat at 60-80 °C for 30-60 minutes.

-

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Scan Range: m/z 50-500

-

-

Analysis: Inject the derivatized sample. The resulting mass spectrum can be used to confirm the molecular weight and fragmentation pattern, aiding in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

NMR spectrometer (e.g., 300 or 400 MHz)

Reagents:

-

Deuterated solvent (e.g., DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromothiazol-2-amine in about 0.7 mL of DMSO-d₆ in an NMR tube. Add a small amount of TMS.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals would include a singlet for the proton on the thiazole ring and a broad singlet for the amine protons. For a similar compound, 2-amino-4-phenylthiazole, the amine protons appear around δ 7.13 ppm in DMSO-d₆.[8]

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Expected signals would correspond to the three carbon atoms of the bromothiazole ring. For 2-amino-4-phenylthiazole, the carbon atoms of the thiazole ring appear at δ 168.8, 150.3, and 102.0 ppm in DMSO-d₆.[8]

Role in Signaling Pathways and Drug Development

Derivatives of 2-aminothiazole, for which 5-Bromothiazol-2-amine is a key precursor, are recognized as potent inhibitors of various protein kinases.[3][6] These kinases are critical components of intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major focus of modern drug development.

Inhibition of Src Family Kinases and Downstream Signaling

Src family kinases (SFKs) are non-receptor tyrosine kinases that play a pivotal role in multiple signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways.[5][9] Overactivation of SFKs is common in many cancers and promotes cell proliferation and survival while inhibiting apoptosis.[3][9]

2-aminothiazole-based compounds, such as the well-known cancer drug Dasatinib, are potent inhibitors of SFKs.[6] By inhibiting SFK activity, these compounds can block downstream signaling, leading to the suppression of cell growth and the induction of apoptosis in cancer cells.[10][11] The inhibition of the PI3K/Akt pathway, in particular, can lead to the activation of pro-apoptotic proteins.[10]

The following diagram illustrates the inhibitory effect of a 2-aminothiazole derivative on the Src-mediated PI3K/Akt signaling pathway, ultimately promoting apoptosis.

Caption: Inhibition of the Src-PI3K/Akt signaling pathway by a 2-aminothiazole derivative, leading to the promotion of apoptosis.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that are essential for the regulation of mitosis. Their overexpression is frequently observed in various cancers, leading to chromosomal instability.[12] Derivatives of 2-aminothiazole have been identified as potent inhibitors of Aurora kinases, suggesting another avenue through which these compounds can exert their anti-cancer effects by disrupting cell division.[12][13]

Conclusion

5-Bromothiazol-2-amine is a compound of significant interest to researchers in the fields of medicinal chemistry and drug development. Its utility as a versatile synthetic intermediate allows for the creation of a diverse range of derivatives with potent biological activities. The ability of these derivatives to inhibit key signaling molecules like Src family kinases and Aurora kinases underscores their potential in the development of novel therapeutics, particularly for the treatment of cancer. The information and protocols provided in this guide are intended to support the ongoing research and development efforts centered around this important chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Src kinase modulates the apoptotic p53 pathway by altering HIPK2 localization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Apoptosis regulation by the tyrosine-protein kinase CSK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]